molecular formula C10H9ClN2 B580538 1-(2-chlorophenyl)-5-methyl-1H-pyrazole CAS No. 1247358-96-8

1-(2-chlorophenyl)-5-methyl-1H-pyrazole

Cat. No.: B580538
CAS No.: 1247358-96-8
M. Wt: 192.646
InChI Key: XUKNFSXHFVTOOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-5-methyl-1H-pyrazole (CAS 1247358-96-8) is a high-purity chemical compound supplied for research and further manufacturing applications. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic rings with two adjacent nitrogen atoms. Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their diverse pharmacological profiles and presence in several therapeutic agents . As a versatile building block, this chlorophenyl-substituted pyrazole is of significant interest for the synthesis and exploration of novel bioactive molecules. Research into analogous pyrazole compounds has demonstrated a wide spectrum of potential biological activities, including antimicrobial , anti-inflammatory , and anticancer effects . Furthermore, specific diarylpyrazoline derivatives (dihydropyrazoles) have been investigated as cannabinoid CB1 receptor antagonists, indicating potential applications in neuropsychiatric and metabolic disorder research . The structural motif of this compound makes it a valuable intermediate for organic synthesis and drug discovery programs. This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2-chlorophenyl)-5-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-8-6-7-12-13(8)10-5-3-2-4-9(10)11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKNFSXHFVTOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718997
Record name 1-(2-Chlorophenyl)-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247358-96-8
Record name 1-(2-Chlorophenyl)-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole, highlighting substituents, molecular features, and biological activities:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Structural/Biological Data References
This compound - 2-Chlorophenyl (N1)
- Methyl (C5)
~206.65 (calculated) Hypothesized pharmacological activity based on pyrazole core; structural simplicity aids synthesis.
1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile - 2,4-Dichlorophenyl (N1)
- 2-Nitroanilino (C5)
- Nitrile (C4)
388.17 Dihedral angle: 74.03° between aromatic rings; intramolecular N–H⋯O bonds enhance stability. Antimicrobial activity reported.
1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide - 6-Chloropyridylmethyl (N1)
- Phenyl (C3)
- Carboxamide (C5)
433.91 Dihedral angles: 7.70° (phenyl), 89.17° (pyridine); antitumor activity via intermolecular N–H⋯N bonds.
Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate - 4-Chlorophenyl (C3)
- 2-Oxo-2-phenylethyl (N1)
- Ester (C5)
398.85 Ester group improves bioavailability; demonstrated antitumor and anti-inflammatory activities.
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride - 2-Methylphenyl (N1)
- Difluoromethyl (C5)
- Amine (C4)
284.74 Fluorine enhances metabolic stability; agrochemical applications (e.g., pesticide intermediates).
1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one - 2-Chlorophenyl (N1)
- Methyl (C3)
- Ketone (C5)
210.65 Ketone group increases reactivity; used in dye synthesis and pharmaceutical intermediates.

Key Findings from Structural and Functional Comparisons:

Substituent Effects on Bioactivity :

  • Chlorine Position : The 2-chlorophenyl group in the target compound may confer selective binding to biological targets compared to 2,4-dichlorophenyl analogs (), which exhibit broader antimicrobial activity but higher steric hindrance .
  • Functional Groups : Carboxamide () and ester () substituents enhance solubility and target affinity, whereas methyl groups (target compound) prioritize lipophilicity for membrane penetration .

Crystallographic and Conformational Differences :

  • Dihedral angles between aromatic rings vary significantly: 74.03° in vs. 7.70° in . These angles influence molecular planarity and interaction with enzymes or receptors .
  • Intramolecular hydrogen bonds (e.g., N–H⋯O in ) stabilize conformations, whereas intermolecular bonds (e.g., C–H⋯π in ) drive crystal packing .

Applications :

  • Pharmaceuticals : Carboxamide and ester derivatives () dominate in antitumor research, while the target compound’s minimal substituents may suit early-stage drug screening .
  • Agrochemicals : Difluoromethyl and amine-substituted analogs () are prioritized for pesticide development due to enhanced stability .

Q & A

Q. What are the optimal conditions for synthesizing 1-(2-chlorophenyl)-5-methyl-1H-pyrazole?

  • Methodological Answer: Synthesis optimization typically involves systematic variation of reaction parameters. Key factors include:
  • Solvent selection: Polar aprotic solvents (e.g., DMSO) enhance reaction rates, while ethanol may improve solubility of intermediates .
  • Temperature control: Maintaining 60–80°C minimizes side reactions (e.g., decomposition of chlorophenyl intermediates) .
  • Catalyst use: Palladium-based catalysts (e.g., Pd(PPh₃)₄) can facilitate coupling reactions, as demonstrated in analogous pyrazole syntheses .
  • Purification: Column chromatography or recrystallization from ethanol/acetone mixtures is recommended for isolating high-purity products .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer: A multi-technique approach ensures structural confirmation and purity assessment:
  • ¹H/¹³C NMR: Assigns proton environments (e.g., methyl group at δ ~2.3 ppm) and verifies the chlorophenyl substituent’s position .
  • Mass spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 209.05 for C₁₀H₉ClN₂) .
  • HPLC: Quantifies purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer: Discrepancies often arise from structural modifications or assay conditions. Strategies include:
  • Substituent analysis: Compare analogues (e.g., replacing chlorine with fluorine or methyl groups) to assess electronic effects on target binding .
  • Assay standardization: Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) and control for metabolic stability .
  • Computational modeling: Use DFT calculations or molecular docking to predict interactions with biological targets (e.g., kinase active sites) .

Q. What strategies improve the stability of this compound under physiological conditions?

  • Methodological Answer: Enhance stability through:
  • Derivatization: Introduce electron-withdrawing groups (e.g., carboxylates) to reduce susceptibility to oxidative degradation .
  • Formulation: Encapsulate in liposomes or cyclodextrins to shield the chlorophenyl moiety from hydrolysis .
  • pH optimization: Conduct stability studies in buffered solutions (pH 6.8–7.4) to mimic physiological environments .

Q. How can researchers elucidate the role of the 2-chlorophenyl group in the compound’s reactivity?

  • Methodological Answer: Investigate via:
  • Comparative kinetics: Monitor reaction rates of chlorophenyl vs. unsubstituted pyrazoles in nucleophilic substitutions .
  • X-ray crystallography: Analyze bond angles and dihedral angles to assess steric and electronic contributions (e.g., dihedral angles between pyrazole and chlorophenyl rings ~74°) .
  • Spectroscopic probes: Use UV-Vis spectroscopy to track charge-transfer interactions influenced by chlorine’s electronegativity .

Data Contradiction Analysis

Q. How should researchers address inconsistent cytotoxicity data for this compound?

  • Methodological Answer: Potential causes and solutions:
  • Purity variability: Re-test compounds using standardized HPLC protocols to exclude impurities as confounding factors .
  • Cell line specificity: Screen across diverse cancer models (e.g., MCF-7, A549) and correlate activity with genetic profiles (e.g., p53 status) .
  • Metabolic interference: Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to assess metabolic stability’s role in potency .

Advanced Characterization

Q. What advanced techniques can reveal intermolecular interactions in this compound crystals?

  • Methodological Answer: Employ:
  • Single-crystal XRD: Resolve hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing crystal packing) .
  • Thermogravimetric analysis (TGA): Determine thermal stability and decomposition pathways under inert atmospheres .
  • Solid-state NMR: Characterize spatial arrangements of methyl and chlorophenyl groups in the lattice .

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